molecular formula C16H13NO5 B15063139 6-Methoxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 864130-54-1

6-Methoxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B15063139
CAS No.: 864130-54-1
M. Wt: 299.28 g/mol
InChI Key: WOYPKMICCRAOTN-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a methoxy group at the 6th position, a nitrophenyl group at the 2nd position, and a dihydro-4H-1-benzopyran-4-one core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-2-hydroxyacetophenone and 4-nitrobenzaldehyde.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 6-methoxy-2-hydroxyacetophenone and 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate chalcone.

    Cyclization: The intermediate chalcone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of green solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to the formation of amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.

    Substitution: Nucleophiles such as thiols, amines, or halides, in the presence of appropriate catalysts.

Major Products

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Various substituted benzopyran derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents and fluorescent dyes.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various signaling pathways, including those involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-(4-nitrophenyl)-1,3-benzothiazole
  • 6-Methoxy-2-(4-nitrophenyl)-1,3-benzoxazole
  • 6-Methoxy-2-(4-nitrophenyl)-1,3-benzimidazole

Uniqueness

6-Methoxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one is unique due to its specific structural features, such as the presence of a dihydro-4H-1-benzopyran-4-one core, which imparts distinct chemical and biological properties. This compound’s unique combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

CAS No.

864130-54-1

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

6-methoxy-2-(4-nitrophenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H13NO5/c1-21-12-6-7-15-13(8-12)14(18)9-16(22-15)10-2-4-11(5-3-10)17(19)20/h2-8,16H,9H2,1H3

InChI Key

WOYPKMICCRAOTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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